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Compound of Interest

Compound Name: Azilsartan Medoxomil

Cat. No.: B000978 Get Quote

INTRODUCTION: This application note details a precise, accurate, and rapid Ultra-

Performance Liquid Chromatography (UPLC) method for the simultaneous estimation of two

antihypertensive agents, azilsartan and chlorthalidone, in bulk and pharmaceutical dosage

forms. Azilsartan is an angiotensin II receptor blocker, and chlorthalidone is a thiazide-like

diuretic. Their combination provides a potent therapeutic option for managing hypertension.

The developed isocratic UPLC method is stability-indicating and offers significant advantages

in terms of speed, resolution, and solvent consumption compared to traditional HPLC methods.

Experimental Protocol
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended for this

analysis. The specific instrument parameters are outlined in Table 1.

Table 1: UPLC Chromatographic Conditions
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Parameter Recommended Condition

Instrument UPLC System with PDA Detector

Column C18 Column (e.g., 2.2 µm, 4.6 x 50 mm)

Mobile Phase
Acetonitrile and 0.1% Formic Acid in Water

(50:50 v/v)

Flow Rate 0.4 mL/min

Injection Volume 2 µL

Column Temperature 30°C

Detection Wavelength 254 nm

Run Time 5 minutes

Preparation of Solutions
1.2.1. Mobile Phase Preparation: Mix acetonitrile and 0.1% formic acid in water in a 50:50 (v/v)

ratio. Filter the solution through a 0.22 µm membrane filter and degas prior to use.

1.2.2. Standard Stock Solution Preparation:

Azilsartan Stock (1000 µg/mL): Accurately weigh 25 mg of azilsartan reference standard and

transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Chlorthalidone Stock (1000 µg/mL): Accurately weigh 25 mg of chlorthalidone reference

standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the

mobile phase.

1.2.3. Working Standard Solution Preparation: Prepare a mixed working standard solution by

pipetting appropriate volumes of the stock solutions into a volumetric flask and diluting with the

mobile phase to achieve a final concentration of 80 µg/mL for azilsartan and 25 µg/mL for

chlorthalidone.

1.2.4. Sample Preparation (from Tablets):
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Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a quantity of the powder equivalent to 40 mg of azilsartan and 12.5 mg of

chlorthalidone and transfer it to a 50 mL volumetric flask.

Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure

complete dissolution of the active ingredients.

Dilute to volume with the mobile phase and mix well.

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

The resulting solution will have a nominal concentration of 800 µg/mL of azilsartan and 250

µg/mL of chlorthalidone.

Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final

concentration of 80 µg/mL of azilsartan and 25 µg/mL of chlorthalidone.

Method Validation Summary
The UPLC method was validated according to the International Council for Harmonisation

(ICH) guidelines. The key validation parameters are summarized below.

System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was

adequate for the analysis. The results are presented in Table 2.

Table 2: System Suitability Parameters

Parameter Azilsartan Chlorthalidone
Acceptance
Criteria

Retention Time (min) ~1.8 ~1.1 -

Theoretical Plates > 2000 > 2000 > 2000

Tailing Factor < 1.5 < 1.5 < 2.0

Resolution - > 2.0 > 2.0
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Linearity
The linearity of the method was established by analyzing a series of dilutions of the mixed

standard solution. The calibration curves were linear over the concentration ranges specified in

Table 3.

Table 3: Linearity Data

Analyte Linearity Range (µg/mL) Correlation Coefficient (r²)

Azilsartan 20 - 120 > 0.999

Chlorthalidone 6.25 - 37.5 > 0.999

Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies at three different

concentration levels (80%, 100%, and 120% of the nominal concentration). The results are

summarized in Table 4.

Table 4: Accuracy (Recovery) Data

Analyte Spiked Level Mean Recovery (%) % RSD

Azilsartan 80% 99.8 < 2.0

100% 100.1 < 2.0

120% 99.5 < 2.0

Chlorthalidone 80% 100.2 < 2.0

100% 99.7 < 2.0

120% 100.5 < 2.0

Precision
The precision of the method was evaluated by analyzing six replicate injections of the working

standard solution on the same day (intra-day precision) and on three different days (inter-day
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precision). The results are presented in Table 5.

Table 5: Precision Data

Analyte
Intra-day Precision (%
RSD)

Inter-day Precision (%
RSD)

Azilsartan < 1.0 < 1.5

Chlorthalidone < 1.0 < 1.5

Experimental Workflow and Data Analysis
The overall workflow for the simultaneous estimation of azilsartan and chlorthalidone is

depicted in the following diagram.
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Caption: UPLC workflow for azilsartan and chlorthalidone analysis.

Conclusion
The described UPLC method provides a rapid, sensitive, and reliable approach for the

simultaneous quantification of azilsartan and chlorthalidone. The method is validated to be

linear, accurate, and precise, making it suitable for routine quality control analysis of these

drugs in their combined pharmaceutical dosage forms. The stability-indicating nature of the

assay also allows for its use in stability studies.
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To cite this document: BenchChem. [Application Note: UPLC Method for Simultaneous
Estimation of Azilsartan and Chlorthalidone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b000978#uplc-method-for-simultaneous-estimation-of-
azilsartan-and-chlorthalidone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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